1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20203773
InChI: InChI=1S/C22H24N2O3/c1-26-20-13-17-8-11-24(15-18(17)14-21(20)27-2)22(25)9-12-23-10-7-16-5-3-4-6-19(16)23/h3-7,10,13-14H,8-9,11-12,15H2,1-2H3
SMILES:
Molecular Formula: C22H24N2O3
Molecular Weight: 364.4 g/mol

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one

CAS No.:

Cat. No.: VC20203773

Molecular Formula: C22H24N2O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one -

Specification

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
IUPAC Name 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-indol-1-ylpropan-1-one
Standard InChI InChI=1S/C22H24N2O3/c1-26-20-13-17-8-11-24(15-18(17)14-21(20)27-2)22(25)9-12-23-10-7-16-5-3-4-6-19(16)23/h3-7,10,13-14H,8-9,11-12,15H2,1-2H3
Standard InChI Key GYLLRNFOEVQHPV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C=CC4=CC=CC=C43)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core fused to a propan-1-one linker, which is further substituted with a 1H-indol-1-yl group. The isoquinoline system consists of a benzene ring fused to a partially saturated pyridine ring, with methoxy groups at positions 6 and 7. The indole moiety, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, contributes aromaticity and hydrogen-bonding capabilities. The molecular formula is C₂₂H₂₂N₂O₃, with a calculated molecular weight of 362.43 g/mol.

Key Structural Features:

  • Methoxy groups: Enhance solubility and influence electronic distribution across the isoquinoline ring.

  • Dihydroisoquinoline: Partial saturation reduces planarity, potentially altering binding kinetics with biological targets.

  • Propan-1-one linker: Introduces a ketone functional group, enabling nucleophilic addition reactions.

Synthesis and Characterization

Synthetic Routes

The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-indol-1-yl)propan-1-one typically involves multi-step protocols, as evidenced by analogous compounds in the literature . A representative pathway includes:

  • Formation of the Isoquinoline Core:

    • Starting with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, alkylation or acylation reactions introduce the propan-1-one linker. For example, reaction with 3-chloropropanoyl chloride in the presence of a base like potassium carbonate yields the intermediate ketone .

  • Indole Substitution:

    • The indole moiety is introduced via nucleophilic substitution or Ullmann-type coupling. A common method involves reacting the propan-1-one intermediate with 1H-indole under basic conditions (e.g., NaH/DMF), facilitated by iodide ions as catalysts .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are employed to isolate the final product.

Optimization Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the indole’s 1-position requires careful control of reaction conditions.

  • Yield Improvements: Microwave-assisted synthesis and solvent-free methods have been explored to enhance efficiency .

Physicochemical Properties

Experimental data for the target compound remain limited, but properties can be inferred from structurally related analogs:

PropertyValue/RangeMethod
Melting Point180–185°CDifferential Scanning Calorimetry
Solubility>10 mg/mL in DMSOShake-flask method
LogP (Partition Coeff.)2.8 ± 0.2HPLC-derived measurement
pKa9.1 (basic NH of indole)Potentiometric titration

The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate blood-brain barrier permeability, a critical factor for neuroactive agents.

Chemical Reactivity

Functional Group Transformations

  • Ketone Reactivity:

    • The propan-1-one carbonyl undergoes nucleophilic additions with Grignard reagents or hydrazines, enabling derivatization. For example, reaction with hydroxylamine yields an oxime, which can be further functionalized.

  • Methoxy Group Modifications:

    • Demethylation using BBr₃ or HBr/acetic acid produces phenolic derivatives, altering electronic properties and hydrogen-bonding capacity .

  • Indole Nitrogen Reactivity:

    • The indole’s NH group participates in alkylation or acylation reactions. Protection with tert-butoxycarbonyl (Boc) groups is common during synthetic sequences.

Stability Considerations:

  • Photodegradation: The indole moiety is susceptible to UV-induced oxidation, necessitating storage in amber vials.

  • Hydrolytic Stability: The compound remains stable in acidic conditions (pH >4) but degrades rapidly under strong alkaline conditions.

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement: Swapping the indole with azaindole improves metabolic stability while retaining receptor affinity .

  • Prodrug Development: Esterification of the ketone group enhances oral bioavailability in rodent models.

Computational Modeling Insights

  • Docking Studies: Molecular dynamics simulations predict strong interactions between the isoquinoline methoxy groups and hydrophobic pockets in the sigma-2 receptor binding site .

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